molecular formula C27H44N2O4 B13388835 Boc-N-Me-D-Phe.DCHA

Boc-N-Me-D-Phe.DCHA

Cat. No.: B13388835
M. Wt: 460.6 g/mol
InChI Key: MFORGORUOHHLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Phe.DCHA is a useful research compound. Its molecular formula is C27H44N2O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-N-Me-D-Phe.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-D-Phe.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H44N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2

InChI Key

MFORGORUOHHLHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of Boc-N-Me-D-Phe.DCHA in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Boc-N-Me-D-Phe.DCHA in Organic Solvents

N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-N-Me-D-Phe.DCHA) is a pivotal building block in modern peptide synthesis and drug development. Its structure incorporates three key features that define its chemical behavior and utility: a lipophilic tert-butoxycarbonyl (Boc) protecting group, an N-methylated peptide backbone which imparts resistance to enzymatic degradation and constrains conformational flexibility, and a dicyclohexylammonium (DCHA) salt form.

The use of the DCHA salt is a strategic choice in the manufacturing and handling of this amino acid derivative. N-protected amino acids, particularly those that are oily or difficult to crystallize as a free acid, are often converted into DCHA salts to yield stable, crystalline solids with improved handling characteristics.[1] This guide provides a comprehensive overview of the solubility profile of Boc-N-Me-D-Phe.DCHA in organic solvents, offering both theoretical grounding and practical methodologies for the research scientist. Understanding and predicting the solubility of this reagent is critical for its effective use in solution-phase peptide coupling reactions, purification, and formulation development.[2]

Physicochemical Properties of Boc-N-Me-D-Phe.DCHA

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility.

PropertyValueSource
Chemical Name N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium saltChem-Impex
Synonyms Boc-N-Me-D-Phe-OH·DCHA, Boc-D-Mephe-Oh DCHAChem-Impex, PubChem
CAS Number 102185-45-5[2]
Molecular Formula C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N)[2]
Molecular Weight 460.65 g/mol PubChem
Appearance White to off-white powder[3]
Melting Point 174-178 °C[2]

The structure combines the largely nonpolar Boc-N-Me-D-Phe moiety with an ionic salt component. The overall solubility will therefore be a complex interplay between the dissociation of the salt and the solvation of the resulting ions and the ion pair in a given organic solvent.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is governed by the equilibrium between the solid state and the dissolved state. For an ionic salt like Boc-N-Me-D-Phe.DCHA, this equilibrium is more complex than for a neutral molecule, as it involves dissociation into the Boc-N-Me-D-Phe⁻ anion and the DCHA⁺ cation.

G Solid Boc-N-Me-D-Phe.DCHA(solid) Dissolved_IP [Boc-N-Me-D-Phe⁻ DCHA⁺](solvated ion pair) Solid->Dissolved_IP Dissolution Dissolved_IP->Solid Crystallization Dissolved_Ions Boc-N-Me-D-Phe⁻(solvated) + DCHA⁺(solvated) Dissolved_IP->Dissolved_Ions Dissociation Dissolved_Ions->Dissolved_IP Ion Pairing

Caption: Dissolution equilibrium of Boc-N-Me-D-Phe.DCHA in an organic solvent.

The extent of solubility is determined by two primary factors:

  • Crystal Lattice Energy: The energy required to break the bonds holding the crystalline solid together. The DCHA salt form is chosen specifically because it often forms a stable, well-ordered crystal lattice.[1]

  • Solvation Energy: The energy released when the dissolved ions or ion pair interact with solvent molecules.

The principle of "like dissolves like" provides a useful heuristic. The large, nonpolar regions of the Boc group, the phenyl ring, and the dicyclohexyl groups suggest good solubility in nonpolar to moderately polar solvents. However, the presence of the carboxylate and ammonium ions necessitates a solvent with some ability to stabilize charge.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the carboxylate group of the amino acid and solvate the DCHA cation, generally leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can effectively solvate ions, often leading to high solubility. Solvents like DMF are common in peptide synthesis for this reason.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor at solvating ions, and solubility is expected to be low. The dissolution would primarily be of the undissociated ion pair.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are moderately polar and are often good solvents for protected amino acids.[4]

Qualitative Solubility Profile

Solvent ClassSolventExpected SolubilityRationale / Notes
Alcohols Methanol (MeOH)Soluble to Highly SolublePolar protic nature effectively solvates the ionic components. Used as a solvent for optical rotation measurement.[2]
Ethanol (EtOH)SolubleSimilar to methanol, though slightly less polar.
Chlorinated Dichloromethane (DCM)SolubleA common solvent for Boc-protected amino acids.
ChloroformSolubleA related compound is listed as soluble in chloroform.
Polar Aprotic Dimethylformamide (DMF)Highly SolubleExcellent at solvating ions and commonly used in peptide synthesis.
Dimethyl Sulfoxide (DMSO)Highly SolubleA very strong polar aprotic solvent.
Acetonitrile (MeCN)Moderately SolublePolar aprotic, but generally a weaker solvent for salts than DMF or DMSO.
Ethers Tetrahydrofuran (THF)Sparingly to Moderately SolubleLower polarity and limited ability to stabilize ions.
Diethyl EtherSparingly SolubleLow polarity; poor solvent for salts.
Esters Ethyl Acetate (EtOAc)Moderately SolubleA related compound is listed as soluble in ethyl acetate.
Hydrocarbons Hexane, HeptaneInsolubleNonpolar; cannot effectively solvate the ionic components.
TolueneSparingly SolubleAromatic ring may offer some interaction with the phenylalanine moiety, but overall polarity is low.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain reliable, quantitative solubility data, the gold-standard shake-flask method should be employed.[5][6] This method determines the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).

Materials and Equipment
  • Boc-N-Me-D-Phe.DCHA (solid powder, purity >98%)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • HPLC-UV or UPLC-MS system for quantification

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant T (e.g., 24h at 25°C) B->C D 4. Allow solid to settle C->D E 5. Filter aliquot of supernatant D->E F 6. Dilute sample precisely E->F G 7. Quantify by HPLC/UPLC F->G

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Vials: To each glass vial, add an excess amount of Boc-N-Me-D-Phe.DCHA (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment. The exact mass should be recorded.

    • Causality: Using a significant excess of solid ensures that the solution becomes saturated and reaches equilibrium with the solid phase.

  • Solvent Addition: Accurately dispense a known volume of the chosen organic solvent (e.g., 2.00 mL) into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.

    • Causality: A 24-hour period is typically sufficient for most compounds to reach thermodynamic equilibrium.[5] For compounds with slow dissolution kinetics or potential for polymorphic transformations, longer times (48-72 hours) may be necessary. Constant temperature is critical as solubility is highly temperature-dependent.[7]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the equilibration temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial.

    • Causality: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility. Pre-rinsing the filter with a small amount of the saturated solution can minimize drug loss due to adsorption to the filter membrane.

  • Dilution: Accurately dilute the filtered saturate with a known volume of the solvent to bring the concentration into the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV or UPLC-MS method. Determine the concentration by comparing the instrument response to a calibration curve prepared from known concentrations of Boc-N-Me-D-Phe.DCHA.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Conclusion for the Research Scientist

The solubility of Boc-N-Me-D-Phe.DCHA is a critical parameter that dictates its application in organic synthesis and pharmaceutical development. While a comprehensive quantitative dataset is not publicly available, a strong qualitative understanding can be derived from its physicochemical properties. The molecule is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, and moderately to highly soluble in alcohols and chlorinated solvents. Its DCHA salt form enhances its crystallinity and stability, which are advantageous for storage and handling but require consideration during dissolution.

For projects requiring precise solubility data—for example, to optimize reaction concentrations, prevent precipitation during workup, or guide formulation strategies—the thermodynamic solubility should be determined empirically. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for generating this crucial data in a reliable and reproducible manner.

References

  • Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7010602, Boc-N-Me-Phe-OH. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7015127, N-Boc-N-methyl-D-phenylalanine. Available at: [Link]

  • Fleck, M., & Petrosyan, A. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Do, H. T., Franke, P., Volpert, S., Klinksiek, M., et al. (n.d.). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. ResearchGate. Available at: [Link]

  • Do, H. T., et al. (2022). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]

  • Shah, D., & Mjalli, F. S. (2014). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Greaves, T. L., & Drummond, C. J. (2008). Amino Acid-derived Protic Ionic Liquids: Physicochemical Properties and Behaviour as Amphiphile Self-assembly Media. ResearchGate. Available at: [Link]

  • Andrade, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at: [Link]

Sources

Methodological & Application

Procedure for converting Boc-N-Me-D-Phe.DCHA to free acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-017

Topic: High-Yield Conversion of Boc-N-Me-D-Phe·DCHA to its Free Acid for Peptide Synthesis and Drug Discovery

For: Researchers, scientists, and drug development professionals

Authored by: Senior Application Scientist, Advanced Synthesis Division

Abstract

This document provides a comprehensive, field-tested protocol for the efficient conversion of N-α-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-N-Me-D-Phe·DCHA) to its free acid form, Boc-N-Me-D-Phe-OH. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative, but its removal is a critical prerequisite for subsequent applications, particularly in solid-phase or solution-phase peptide synthesis.[1] This guide elucidates the underlying chemical principles of the conversion, details a robust step-by-step protocol based on acid-base extraction, and offers expert insights into optimizing yield and purity.

Introduction: The Rationale for DCHA Salts and the Necessity of Conversion

N-protected amino acids are fundamental building blocks in the synthesis of peptides and peptidomimetics.[] The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function.[][3] While the free acid form of Boc-protected amino acids is often used directly, some derivatives, particularly those that are oily or difficult to crystallize, are supplied as dicyclohexylammonium (DCHA) salts.[4][5]

The formation of a DCHA salt serves several practical purposes:

  • Enhanced Crystallinity and Stability: DCHA salts are often crystalline solids, which simplifies purification by recrystallization and improves long-term storage stability.[1][4]

  • Improved Handling: The solid nature of the salt makes it easier to weigh and handle compared to a viscous oil.[5]

However, for the carboxyl group to be activated for peptide bond formation (e.g., using coupling reagents like DCC, HBTU, or transformation into an active ester), the dicyclohexylamine must be removed to liberate the free carboxylic acid.[4] This application note details a standard and reliable procedure to achieve this conversion.

The Chemistry of Conversion: An Acid-Base Extraction Approach

The conversion of Boc-N-Me-D-Phe·DCHA to its free acid is a classic example of an acid-base extraction.[6][7] The core principle involves the selective protonation and deprotonation of the involved species to shuttle them between an aqueous and an organic phase.

The key chemical transformation is as follows:

(Boc-N-Me-D-Phe)⁻(DCHA-H)⁺ + H⁺A⁻ → Boc-N-Me-D-Phe-OH + (DCHA-H)⁺A⁻

  • Step 1: Protonation. A strong acid (H⁺A⁻), in this case, phosphoric acid, is introduced. The carboxylate anion of the Boc-amino acid is protonated to yield the neutral, organic-soluble free acid.

  • Step 2: Salt Formation. Simultaneously, the dicyclohexylamine cation forms a salt with the conjugate base of the added acid.

  • Step 3: Phase Separation. By choosing an appropriate solvent system (an immiscible organic solvent and an aqueous solution), the neutral Boc-N-Me-D-Phe-OH preferentially partitions into the organic layer, while the charged dicyclohexylammonium phosphate salt dissolves in the aqueous layer.

Why Phosphoric Acid is Preferred:

The use of phosphoric acid is a critical detail. While hydrochloric acid (HCl) is a common laboratory acid, it forms a sparingly soluble dicyclohexylammonium chloride salt in many organic solvents.[4] This precipitation can complicate the separation process. Phosphoric acid, on the other hand, forms a highly water-soluble dicyclohexylammonium phosphate salt, ensuring a clean separation of the two phases.[4]

Experimental Workflow and Logic

The following diagram outlines the logical flow of the conversion process, from the starting salt to the purified free acid.

G cluster_0 Preparation cluster_1 Acid-Base Extraction cluster_2 Purification cluster_3 Isolation start Boc-N-Me-D-Phe·DCHA Salt suspend Suspend in Organic Solvent (e.g., Ethyl Acetate) start->suspend add_acid Add 10% Phosphoric Acid (pH of aqueous layer 2-3) suspend->add_acid separate Separate Organic and Aqueous Layers add_acid->separate wash_org Wash Organic Layer with Water separate->wash_org Organic Phase waste waste separate->waste Aqueous Phase (contains DCHA salt) dry_org Dry Organic Layer (e.g., Na₂SO₄) wash_org->dry_org evaporate Evaporate Solvent in vacuo dry_org->evaporate product Boc-N-Me-D-Phe-OH (Free Acid) evaporate->product

Caption: Workflow for the conversion of Boc-N-Me-D-Phe·DCHA to its free acid.

Detailed Protocol

This protocol is designed for the conversion of approximately 10 grams of Boc-N-Me-D-Phe·DCHA. The volumes can be scaled accordingly for different starting amounts.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Boc-N-Me-D-Phe·DCHA≥98%Major suppliersStarting material.
Ethyl Acetate (EtOAc)ACS Grade or higherSigma-AldrichPrimary organic solvent.
Phosphoric Acid (H₃PO₄), 85%ACS GradeFisher ScientificFor preparing the 10% aqueous solution.
Deionized WaterHigh Purity-For preparing solutions and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
pH indicator strips (pH 1-14)--For monitoring the pH of the aqueous phase.
Equipment
  • Separatory funnel (250 mL or 500 mL)

  • Erlenmeyer flasks (250 mL)

  • Beakers

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glass funnel and filter paper

Step-by-Step Procedure
  • Preparation of 10% Phosphoric Acid Solution:

    • Carefully add 11.8 mL of 85% phosphoric acid to 88.2 mL of deionized water in a beaker with stirring. Note: Always add acid to water. The solution will warm up. Allow it to cool to room temperature before use.

  • Dissolution of the DCHA Salt:

    • Weigh 10.0 g of Boc-N-Me-D-Phe·DCHA and add it to a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethyl acetate to the flask.[4] Suspend the salt by stirring with a magnetic stir bar. A milky white suspension will form.

  • Acidification and Extraction:

    • Transfer the suspension to a 500 mL separatory funnel.

    • Slowly add the prepared 10% phosphoric acid solution in portions (e.g., 10-15 mL at a time), shaking the funnel gently after each addition and venting frequently to release any pressure.

    • Continue adding the acid until the solid DCHA salt dissolves completely and two clear, distinct layers are observed.[4]

    • Check the pH of the lower aqueous layer by spotting a small amount onto a pH strip. The pH should be between 2 and 3 to ensure complete protonation of the carboxylic acid.[4] If the pH is higher, add a few more milliliters of the acid solution.

  • Phase Separation and Washing:

    • Allow the layers to separate fully. Drain and collect the lower aqueous layer (which contains the dicyclohexylammonium phosphate) for proper disposal.

    • Wash the remaining organic layer by adding 50 mL of deionized water to the separatory funnel. Shake, allow the layers to separate, and again drain the lower aqueous layer.

    • Repeat the water wash two more times to ensure the complete removal of any residual phosphoric acid and DCHA salts.[4] For the final wash, the pH of the aqueous layer should be ≥4.[4]

  • Drying the Organic Phase:

    • Drain the washed ethyl acetate layer into a clean, dry 250 mL Erlenmeyer flask.

    • Add approximately 5-10 g of anhydrous sodium sulfate to the flask. Swirl the flask gently. The sodium sulfate will clump as it absorbs residual water. If all the sodium sulfate is clumped, add more until some free-flowing powder is observed.

    • Let the mixture stand for 15-20 minutes to ensure complete drying.[4]

  • Isolation of the Free Acid:

    • Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the sodium sulfate.

    • Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh ethyl acetate (10-15 mL) to recover any remaining product.

    • Remove the solvent using a rotary evaporator. The bath temperature should be kept moderate (35-40 °C) to avoid any degradation of the product.

    • The final product, Boc-N-Me-D-Phe-OH, will likely be a colorless to pale yellow oil or a solid foam.[4][8]

  • Characterization and Storage:

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • Determine the final mass and calculate the yield.

    • The purity can be assessed by techniques such as NMR, HPLC, or TLC.

    • Store the product under an inert atmosphere (nitrogen or argon) at -20°C for long-term stability.[8]

Troubleshooting and Expert Insights

  • Emulsion Formation: If an emulsion forms during the washing steps, it can often be broken by adding a small amount of brine (saturated NaCl solution). However, do this only after the initial phosphoric acid extractions are complete to avoid precipitation of dicyclohexylammonium chloride.

  • Product is an Oil: Boc-N-Me-D-Phe-OH is often obtained as a viscous oil or foam.[4] This is normal. If a solid is required, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted, though it may be challenging.[9]

  • Low Yield: A common cause of low yield is incomplete protonation. Ensure the pH of the aqueous phase is acidic enough (pH 2-3) during the initial extraction. Another cause could be insufficient extraction; if the product has some water solubility, performing back-extractions of the aqueous layers with fresh ethyl acetate can improve recovery.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.

  • Fume Hood: Perform all steps of this procedure in a well-ventilated fume hood.

  • Phosphoric Acid: Phosphoric acid is corrosive. Handle with care to avoid skin and eye contact.

  • Organic Solvents: Ethyl acetate is flammable. Keep away from ignition sources.

References

  • Crystallization method of Boc-amino acid.
  • Boc-N-Me-Phe-OH. PubChem, National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Acid-Base Extraction Tutorial. YouTube. (2020). [Link]

  • DICYCLOHEXYLAMINE. Ataman Kimya. [Link]

  • Protective Groups in Organic Synthesis. T. W. Green, P. G. M. Wuts. Wiley-Interscience, New York, 1999. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. (2022). [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

Sources

Application Note: Incorporating Boc-N-Me-D-Phe into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Rationale

The incorporation of Boc-N-Me-D-Phe (N-alpha-methyl-D-phenylalanine) into cyclic peptides represents a high-value strategy in peptidomimetic drug design.[1] This specific residue confers three critical pharmacological advantages:

  • Metabolic Stability: The N-methylation blocks proteolytic cleavage by endopeptidases, while the D-configuration renders the residue unrecognizable to stereospecific proteases.

  • Membrane Permeability: N-methylation removes a hydrogen bond donor (the amide proton), reducing the desolvation energy required to cross lipophilic membranes—a principle validated by the oral bioavailability of Cyclosporin A.

  • Conformational Pre-organization: The steric clash of the N-methyl group favors the cis-peptide bond conformation. When combined with the D-stereochemistry, this residue acts as a potent

    
    -turn inducer , pre-organizing the linear precursor into a "U-shape" that significantly lowers the entropic barrier for head-to-tail cyclization.[1]
    

This guide details the protocols for overcoming the two primary synthetic hurdles: the steric hindrance during coupling (both of and to the residue) and the racemization risks associated with activated N-methylated species.[2]

Chemical Logic: The Steric Challenge

Incorporating Boc-N-Me-D-Phe requires a deviation from standard EDC/HOBt or HBTU protocols.[1] The N-methyl group creates significant steric bulk, shielding the nucleophilic amine during chain elongation and destabilizing the active ester during coupling.[2]

The "Difficult Coupling" Mechanism

When coupling the next amino acid onto the N-terminal N-Me-D-Phe (Chain Elongation), the secondary amine is a poor nucleophile.[1] Standard reagents often lead to incomplete coupling or deletion sequences.

StericChallenge cluster_0 Standard Coupling (Easy) cluster_1 N-Methyl Coupling (Hard) AA1 Primary Amine (R-NH2) Act Activated AA (OBt Ester) AA1->Act Fast Attack Prod1 Peptide Bond (High Yield) Act->Prod1 NMe N-Me-D-Phe (Secondary Amine) Steric STERIC SHIELD (Methyl Group) NMe->Steric Act2 Activated AA Prod2 Peptide Bond (Low Yield / Deletion) Act2->Prod2 Slow Kinetics Steric->Act2 Blocked

Figure 1: Comparative kinetics of primary vs. secondary amine coupling.[1] The N-methyl group sterically hinders the approach of the incoming activated amino acid.[2]

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6]
  • Building Block: Boc-N-Me-D-Phe-OH (High purity >98% required to avoid L-isomer contamination).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).[1][3]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive linkers.[1]

  • Monitoring: Chloranil Test (Standard Kaiser test fails for secondary amines).

Protocol A: Coupling Boc-N-Me-D-Phe to the Resin/Peptide

Use this step when adding the N-Me residue to the growing chain.[1]

  • Activation: Dissolve Boc-N-Me-D-Phe-OH (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.

  • Base Addition: Add HOAt (4.0 eq) and DIEA (8.0 eq). Note: HOAt is critical here to suppress racemization of the D-center during activation.

  • Pre-activation: Stir for 2 minutes (do not exceed 5 mins to avoid side reactions).

  • Coupling: Add mixture to the resin-bound peptide.

  • Reaction Time: Agitate for 2–4 hours at room temperature. (Standard AA is 45 mins).[1]

  • QC: Wash resin with DMF. Perform Kaiser Test .

    • Blue: Incomplete (Recouple).

    • Yellow:[4] Complete.

Protocol B: Chain Elongation (Coupling onto N-Me-D-Phe)

This is the most difficult step.[1] The N-terminal is now a secondary amine.[1]

  • Deprotection: Remove Boc group (typically 50% TFA/DCM for 2x 1 minute, then 1x 30 min). Wash thoroughly with DCM and DMF.[2] Neutralize with 5% DIEA/DMF.[1]

  • Verification: Perform Chloranil Test (Acetaldehyde/Chloranil).

    • Green/Blue:[1] Secondary amine present (Good).[1]

    • Colorless: Blocked/Unreactive.[1]

  • Activation (Next AA): Dissolve Fmoc/Boc-AA-OH (5.0 eq) + HATU (5.0 eq) + HOAt (5.0 eq) in minimal DMF (keep concentration high).

  • Coupling: Add DIEA (10.0 eq) and immediately add to resin.

  • Double Coupling (Mandatory):

    • Round 1: 2 hours. Drain.

    • Round 2: Fresh reagents, 4 hours to overnight.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Cyclization Strategy

The presence of N-Me-D-Phe facilitates cyclization, but the reaction must be performed under high dilution to prevent dimerization.[1]

Linear Precursor Cleavage

If using Boc-SPPS:

  • Cleave peptide from resin using HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) scavengers (Anisole/DMS).[1]

  • Precipitate in cold diethyl ether.

  • Lyophilize to obtain crude linear precursor.

Solution-Phase Cyclization Protocol

Objective: Head-to-tail amide bond formation.[1]

ParameterConditionRationale
Solvent DMF or DCM (Anhydrous)Solubility of hydrophobic N-Me peptides.[1]
Concentration < 1 mM (e.g., 0.5 mM)Critical to favor intramolecular (ring) vs. intermolecular (dimer) reaction.[1]
Reagent PyBOP (3 eq) + HOBt (3 eq)Phosphonium reagents often work better for cyclization than Uronium.[1]
Base DIEA (6 eq)Maintain pH 8–9.
Rate Dropwise additionAdd peptide to the coupling mixture slowly over 1 hour.
Cyclization Workflow Diagram

CyclizationWorkflow cluster_dilution Critical Control Point: Pseudo-Dilution Start Linear Precursor (H-AA...N(Me)-D-Phe...OH) Step1 Dissolve Peptide (DMF, 10 mM) Start->Step1 Step3 Slow Addition (Syringe Pump: 1 mL/hr) Step1->Step3 Step2 Prepare Solvent Bath (PyBOP/DIEA in DMF) Conf Conformational Turn (Induced by N-Me-D-Phe) Step3->Conf High Dilution Cyclic Cyclic Peptide (Crude) Conf->Cyclic Intramolecular Reaction Purify RP-HPLC Purification (Isolate Monomer) Cyclic->Purify

Figure 2: High-dilution cyclization workflow. The N-Me-D-Phe residue (red diamond) acts as a turn inducer, bringing termini together.[1]

Troubleshooting & Quality Control

Racemization Check

N-methylated amino acids, particularly D-isomers, are prone to losing stereochemical integrity during activation via oxazolonium ion formation .[1]

  • Prevention: Always use HOAt or Oxyma Pure as an additive.[1] Avoid Collidine if possible during the activation of the N-Me residue itself; use DIEA.

  • Detection: Use Marfey’s Reagent (FDAA) analysis on the hydrolysate of the final peptide to confirm the ratio of D-Phe vs L-Phe.

Mass Spectrometry Analysis

N-methylated peptides often show complex fragmentation patterns.

  • Observation: Expect a mass shift of +14 Da relative to the non-methylated analog.

  • Fragmentation: The N-methyl peptide bond is labile in CID (Collision Induced Dissociation).[1] Expect strong b/y ions breaking specifically at the N-Me-D-Phe site.[1]

References

  • Coste, J., et al. (1990). "Oxybenzotriazole-based uronium salts: New efficient coupling reagents."[1] Tetrahedron Letters. Link[1]

  • Chatterjee, J., et al. (2008).[4] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link[1]

  • White, C.J., & Yudin, A.K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry.[1] Link

  • Kessler, H. (1982).[1] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link[1]

Sources

Troubleshooting & Optimization

Peptide Synthesis Technical Support: N-Methylation & Chiral Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Activation of Boc-N-Me-D-Phe Ticket ID: #RAC-NME-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The N-Methyl Challenge

Welcome to the Technical Support Center. You are likely here because you are observing loss of chiral purity (epimerization) when coupling Boc-N-Me-D-Phe .

The Core Problem:


-methylated amino acids are among the most difficult residues to couple without racemization. Unlike standard amino acids, the 

-methyl group introduces two critical failure modes:
  • Steric Hindrance: It drastically slows down the coupling rate, leaving the activated ester vulnerable to side reactions for longer periods.

  • Oxazolonium Formation: The

    
    -methyl group lowers the energy barrier for the formation of the 5(4H)-oxazolone (azlactone)  intermediate. This cyclic intermediate is the primary engine of racemization.
    

This guide provides the mechanistic understanding and validated protocols to minimize D


 L conversion during activation.

Module 1: Mechanism of Failure (The "Why")

To solve the problem, you must visualize the enemy. Racemization does not typically occur via direct proton abstraction from the protected amino acid. It occurs after activation.

The Oxazolonium Pathway

When you activate Boc-N-Me-D-Phe (converting the carboxylic acid to a leaving group), the carbonyl oxygen of the carbamate (Boc) attacks the activated carbonyl. This forms a cyclic oxazolonium ion .

  • Why N-Me is worse: In standard amino acids, the amide proton (

    
    ) can form hydrogen bonds that stabilize the conformation. 
    
    
    
    -methylation removes this proton and forces the peptide backbone into a cis or twisted conformation that favors cyclization.
  • The Result: The

    
    -proton on the oxazolonium ring is highly acidic (pKa ~9). Weak bases present in the mixture (like DIEA) can easily abstract this proton, leading to an achiral enol intermediate. When this re-protonates, it forms a racemic mixture (D and L).
    
Visualizing the Threat

RacemizationMechanism Start Boc-N-Me-D-Phe (Chiral Pure) Activated Activated Ester (O-Acylurea / OBt) Start->Activated Activation Oxazolone Oxazolonium Ion (Cyclic Intermediate) Activated->Oxazolone Slow Coupling / Steric Bulk Product_D Coupled Product (D-Isomer) Activated->Product_D Fast Amine Attack (Ideal Path) Enol Planar Enol (Achiral) Oxazolone->Enol Base (DIEA) Abstracts H+ Oxazolone->Product_D Amine Attack Product_L Epimerized Product (L-Isomer) Oxazolone->Product_L Amine Attack Enol->Oxazolone Reprotonation (Random)

Caption: Figure 1. The "Danger Zone" is the Oxazolonium Ion. Slow coupling rates increase the residence time in this state, raising the probability of racemization.

Module 2: Troubleshooting & Optimization Protocols

Do not use standard "peptide synthesis" recipes.


-methyl couplings require specialized conditions.
Protocol A: The "Gold Standard" (Low Racemization)

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure. Why: This method maintains a neutral to slightly acidic pH during activation, preventing the base-catalyzed proton abstraction of the oxazolonium species. Oxyma Pure is superior to HOBt/HOAt in suppressing racemization [1].[1][2]

Step-by-Step:

  • Dissolve: Boc-N-Me-D-Phe (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF/DCM (1:1 v/v).

    • Note: DCM lowers polarity, which destabilizes the charged oxazolonium transition state.

  • Cool: Chill the solution to 0°C (ice bath).

  • Activate: Add DIC (1.0 eq). Stir for 2 minutes.

  • Couple: Add the amino component (resin or free amine).

  • Incubate: Allow to react at 0°C for 1 hour, then warm to Room Temp. Monitor via HPLC.

Protocol B: The "Power Coupling" (For Sterically Demanding Amines)

Reagents: HATU + TMP (2,4,6-Trimethylpyridine / Collidine). Why: If Protocol A fails due to low yield, you need the reactivity of HATU. However, you must AVOID DIEA . DIEA is strong enough to racemize the activated N-Me residue. TMP (Collidine) is a weaker, non-nucleophilic base that drives the reaction without stripping the


-proton [2].

Step-by-Step:

  • Dissolve: Boc-N-Me-D-Phe (1.0 eq) and HATU (0.95 eq) in DMF.

  • Base: Add TMP (Collidine) (2.0 eq).

    • Critical: Do not pre-activate for more than 30 seconds.

  • Couple: Immediately add the amino component.

  • Time: React for 2–4 hours.

Comparative Data: Base Effects on Racemization
Activation MethodBase UsedRelative Reaction RateEst.[1][3] Racemization Risk
DIC / Oxyma None (Neutral)ModerateLowest (< 1%)
HATU DIEA FastHigh (5–20%)
HATU Collidine (TMP) FastLow (< 2%)
PyBOP DIEAModerateModerate-High

Module 3: Decision Logic (Workflow)

Use this logic tree to select the correct protocol for your specific experiment.

DecisionTree Start Start: Coupling Boc-N-Me-D-Phe Q1 Is the incoming amine sterically hindered? (e.g., N-Me, Aib, Val) Start->Q1 Path_Safe Protocol A: DIC + Oxyma Pure Q1->Path_Safe No (Primary Amine) Path_Power Protocol B: HATU + Collidine Q1->Path_Power Yes (Secondary/Bulky) Check Check Conversion (HPLC) Path_Safe->Check Path_Power->Check Success Proceed to Deprotection Check->Success >95% Yield <1% DL-isomer Fail Switch Protocol or Use Acid Fluoride (TFFH) Check->Fail Low Yield

Caption: Figure 2. Workflow for selecting coupling conditions based on steric difficulty.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Microwave irradiation to speed up the coupling? A: Proceed with extreme caution. While microwave heating improves coupling rates, it supplies the thermal energy required to overcome the rotational barrier for racemization.

  • Recommendation: If you must use microwave, limit temperature to 50°C max and use DIC/Oxyma . Do not use HATU/DIEA in the microwave with N-methylated chiral centers.

Q2: Why do you recommend avoiding pre-activation? A: In standard synthesis, pre-activation (mixing AA + Coupling Reagent) is common. For N-methyl amino acids, the "clock" for racemization starts the moment the ester is activated. Every minute the activated ester sits without the amine nucleophile is a minute where oxazolonium formation competes. Add the amine immediately.

Q3: My HPLC shows a split peak. Is this racemization? A: It might be rotamers.[2]


-methylated peptides often exist in slow-exchanging cis/trans amide conformers that separate on HPLC.
  • Test: Run the HPLC at elevated temperature (e.g., 60°C). If the peaks merge, they are rotamers. If they remain distinct, you have racemization (diastereomers).[4]

Q4: Can I use Triethylamine (TEA) instead of DIEA? A: Absolutely not. TEA is less sterically hindered than DIEA, making it a better nucleophile but also effective at abstracting protons. It will cause significant racemization.[2] If you cannot use Collidine, stick to DIEA but reduce the equivalents to the absolute minimum (1.0 eq).

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Technical Support Center: Boc-N-Me-D-Phe.DCHA Solubility in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis reagents. As Senior Application Scientists, we understand that unexpected experimental results, such as solubility issues, can be a significant roadblock. This guide provides a structured, in-depth approach to troubleshooting and resolving solubility challenges with Boc-N-Me-D-Phe.DCHA in N,N-Dimethylformamide (DMF).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of Boc-N-Me-D-Phe.DCHA to build a foundational understanding of the system.

Q1: What are the expected solubility properties of Boc-N-Me-D-Phe.DCHA in DMF?

A: Boc-N-Me-D-Phe.DCHA is generally expected to be soluble in DMF.[1][2] DMF is a highly polar aprotic solvent widely used in solid-phase peptide synthesis (SPPS) precisely for its excellent ability to dissolve protected amino acids and other reagents.[3][4] However, the term "soluble" is concentration-dependent. While complete dissolution is expected at typical concentrations used for stock solutions in automated synthesizers (e.g., 0.2–0.5 M), achieving very high concentrations may be challenging. The compound itself possesses significant hydrophobic character due to the Boc group, the N-methyl group, and the phenylalanine side chain, which can influence its behavior at the saturation limit.

Q2: What is the purpose of the dicyclohexylammonium (DCHA) salt, and how does it impact solubility?

A: The primary role of the DCHA salt is to convert N-protected amino acids that are often oils or amorphous solids into stable, crystalline, and easily handleable solids.[5] This greatly facilitates purification, storage, and accurate weighing.

From a solubility perspective, the effect is twofold:

  • Crystal Lattice Energy: As a crystalline solid, the DCHA salt has a stable crystal lattice. Energy must be supplied to overcome this lattice energy before the solute can be solvated by DMF. If the lattice energy is particularly high, the dissolution rate can be slow, which may be mistaken for insolubility.

  • Ionic Character: The salt form introduces ionic character to the molecule. While DMF is excellent at solvating polar and charged species, the bulky, nonpolar nature of both the Boc-protected amino acid and the dicyclohexylamine counter-ion means that solvation is a complex interplay of polar and nonpolar interactions.

Q3: My protocol requires the free acid, Boc-N-Me-D-Phe-OH. Can I use the DCHA salt directly?

A: This is a critical point. If your protocol requires the free carboxylic acid for activation (e.g., forming a symmetrical anhydride or an active ester), using the DCHA salt directly without liberating the free acid is incorrect. The DCHA is a base that will neutralize one equivalent of your activation agent or acid catalyst. For most coupling reactions, the DCHA salt must first be converted to the free acid.[6] This is typically done by an aqueous workup, such as partitioning the salt between ethyl acetate and an acidic aqueous solution (e.g., 10% potassium bisulfate), followed by drying and evaporation.[5][6]

However, if you are simply preparing a stock solution for an automated peptide synthesizer, the instrument's protocol often accounts for in-situ neutralization or uses activation chemistries compatible with the salt form. Always verify the specific requirements of your coupling chemistry and protocol. Assuming the DCHA salt can be used in place of the free acid without protocol modification is a common source of failed couplings.

Q4: What are the most common root causes of unexpected insolubility in DMF?

A: The most frequent causes we encounter in the field are, in order of likelihood:

  • Poor DMF Quality: DMF can degrade over time to produce dimethylamine and formic acid. Water is also a common impurity. These contaminants alter the solvent's polarity and solvating power, significantly impacting the solubility of sensitive reagents.

  • High Concentration: Attempting to prepare a solution that is near or above the saturation point.

  • Low Temperature: Dissolution kinetics are slower at lower temperatures. DMF that has been stored in a refrigerator may need time to warm to room temperature.

  • Insufficient Agitation: The crystalline nature of the DCHA salt requires sufficient mechanical energy (stirring, vortexing, sonication) to break up the solid and facilitate interaction with the solvent.

  • Material Purity: While less common from reputable suppliers, issues with the reagent itself cannot be entirely ruled out.

Part 2: Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic guide. Each step is designed to isolate and resolve the problem logically.

Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges.

G start Insolubility Observed: Boc-N-Me-D-Phe.DCHA in DMF check_solvent Step 1: Verify Solvent Quality Is the DMF peptide-grade, anhydrous, and fresh? start->check_solvent check_conc Step 2: Check Concentration Is the target concentration ≤ 0.5 M? check_solvent->check_conc Yes replace_dmf Action: Use a fresh, sealed bottle of peptide-grade DMF. (See Protocol 2) check_solvent->replace_dmf No / Unsure perform_test Action: Perform a small-scale solubility test. (See Protocol 1) check_conc->perform_test No / > 0.5 M optimize_conditions Step 3: Optimize Dissolution Conditions check_conc->optimize_conditions Yes replace_dmf->check_conc perform_test->optimize_conditions use_heat Apply Gentle Heat (35-40°C) (See Protocol 3) optimize_conditions->use_heat use_sonication Apply Sonication (See Protocol 3) optimize_conditions->use_sonication success Problem Resolved: Proceed with Experiment use_heat->success Dissolves fail Issue Persists: Contact Technical Support use_heat->fail Insoluble use_sonication->success Dissolves use_sonication->fail Insoluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

Part 3: Detailed Experimental Protocols

Follow these validated protocols to implement the troubleshooting steps outlined above.

Protocol 1: Small-Scale Solubility Test

Objective: To determine the solubility limit and appropriate dissolution method without risking the entire batch of material.

Methodology:

  • Accurately weigh 23 mg of Boc-N-Me-D-Phe.DCHA (approx. 0.05 mmol) into a small, dry glass vial.

  • Add 100 µL of your current stock of DMF to the vial. This creates an initial target concentration of 0.5 M.

  • Vortex the vial vigorously for 1 minute at room temperature.

  • Observe the solution. If it is not fully dissolved, proceed with the methods in Protocol 3 (gentle heating or sonication) on this small sample.

  • If the material dissolves, it indicates your issue may be related to kinetics or temperature. If it remains insoluble, the problem is more likely solvent quality or an intrinsically low solubility under these conditions.

Protocol 2: Preparation and Quality Check of Peptide-Grade DMF

Objective: To ensure the solvent is not the source of the solubility problem.

Methodology:

  • Source: Always use a new, sealed bottle of high-purity, anhydrous (<50 ppm water), low-amine DMF, often labeled as "Peptide Synthesis Grade" or "Sequencing Grade".

  • Handling: Once opened, minimize exposure to atmospheric moisture and air. Use a syringe with a needle through a septum cap to withdraw the solvent. Store the bottle under an inert atmosphere (Argon or Nitrogen).

  • Quality Check (Optional but Recommended): A simple test for amine contamination is to add a few drops of bromothymol blue indicator to an aliquot of DMF. A yellow or green color is acceptable; a blue color indicates basic (amine) contamination, and the solvent should be discarded for this application.

Protocol 3: Safe Application of Heat and Sonication

Objective: To increase the rate of dissolution using controlled energy input.

Causality: Both heat and sonication provide the energy needed to overcome the crystal lattice energy of the DCHA salt and increase the kinetic rate of solvation. However, excessive heat can risk thermal degradation of the Boc group or other side reactions.[7]

Methodology - Gentle Heating:

  • Place the vial containing the suspension in a water bath or heating block pre-set to 35-40°C. Do not exceed 40°C.

  • Stir or swirl the vial intermittently.

  • Allow 5-10 minutes for dissolution. Do not leave unattended for extended periods. Once dissolved, remove from heat and allow to cool to room temperature. Observe if the material precipitates upon cooling. If it does, you may need to work with a warm solution or a lower concentration.

Methodology - Sonication:

  • Place the vial in a bath sonicator containing water at room temperature.

  • Sonicate in short bursts of 1-2 minutes.

  • Check for dissolution after each burst. Be aware that prolonged sonication can also cause a slight increase in temperature.

Part 4: Data Summary and Quick Reference

Use this table for a quick overview of key experimental parameters.

ParameterRecommended Value/RangeRationale & Key Considerations
Target Concentration 0.2 M – 0.5 MStandard range for SPPS stock solutions. Higher concentrations increase the risk of saturation and aggregation.
Solvent Grade Peptide Synthesis GradeEnsures low water (<50 ppm) and low amine content, which is critical for solubility and reaction integrity.
Dissolution Temperature 20 – 40°CRoom temperature is standard. Gentle warming can significantly improve dissolution rates, but exceeding 40°C risks thermal degradation.[7]
Mechanical Agitation Vortexing, Stirring, SonicationEssential for breaking up the crystalline solid and ensuring efficient interaction between the solute and solvent molecules.

By following this structured guide, you can systematically diagnose and resolve the vast majority of solubility issues encountered with Boc-N-Me-D-Phe.DCHA in DMF. If the problem persists after diligently following all steps, it may indicate a more complex issue with the specific lot of material, and we recommend contacting your supplier's technical support with the detailed results of these tests.

References

  • Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from [Link]

  • Wang, W., Wang, L., & Chen, Z. (2022). Protein Design: From the Aspect of Water Solubility and Stability. Chemical Reviews, 122(16), 13425–13473. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method development for Boc-N-Me-D-Phe.DCHA purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Developing a robust HPLC method for Boc-N-Me-D-Phe·DCHA (Boc-N-methyl-D-phenylalanine dicyclohexylamine salt) presents a "perfect storm" of analytical challenges:

  • Rotameric Isomerism: The N-methyl group on the amide bond creates cis/trans rotamers that interconvert slowly on the NMR/HPLC timescale at room temperature, often manifesting as split or broad peaks that mimic impurities.

  • Salt Dissociation: The DCHA counter-ion dissociates in standard reverse-phase conditions.[1] It is basic, often tails on silanols, and has weak UV absorbance compared to the aromatic amino acid.

  • Hydrophobicity: The Boc group and N-methylation significantly increase retention compared to the free amino acid.[1]

This guide compares Standard Room-Temperature Approaches vs. Thermodynamically Optimized Approaches to demonstrate that temperature control is not merely a parameter but the critical determinant for accurate purity analysis of this specific molecule.[1]

Method Development Strategy: The "Why" Behind the Protocol

The following decision matrix outlines the logic flow for handling N-methylated amino acid salts.

MethodDev Start Start: Boc-N-Me-D-Phe.DCHA Sample Goal Define Goal: Chemical vs. Chiral Purity Start->Goal ChemPath Path A: Chemical Purity (RP-HPLC) Goal->ChemPath Chemical Purity ChiralPath Path B: Chiral Purity (Enantiomeric Excess) Goal->ChiralPath Chiral Purity Issue1 Issue: Split Peak observed at 25°C ChemPath->Issue1 Issue2 Issue: DCHA Counter-ion Tailing ChemPath->Issue2 Diag1 Diagnosis: Rotameric Isomerism Issue1->Diag1 Sol1 Solution: Elevate Temp (45-60°C) Diag1->Sol1 Sol2 Solution: Acidic MP (TFA) or End-capped Column Issue2->Sol2 ColSel Column: Polysaccharide (AD-H/OD-H) ChiralPath->ColSel Mode Mode: Normal Phase (Hexane/IPA) ColSel->Mode

Figure 1: Decision tree for analytical method development of N-methylated amino acid salts.

Comparative Study: Optimizing for Rotamers & Salt

We evaluated three distinct methodological approaches to determine the most accurate protocol for purity assessment.

Scenario A: The "Standard" Approach (Baseline)
  • Conditions: C18 Column, 25°C, Water/Acetonitrile (0.1% TFA).

  • Observation: The main peak for Boc-N-Me-D-Phe appears as a "doublet" or a peak with a heavy shoulder.[1] The DCHA peak elutes early (due to protonation) but may tail.

  • Failure Mode: An inexperienced analyst will integrate the shoulder as an impurity (e.g., "Impurity A: 15%"), leading to a False Fail on the Certificate of Analysis. This is not a chemical impurity; it is the cis-rotamer.[1]

Scenario B: The "High pH" Approach
  • Conditions: C18 Column, 25°C, 10mM Ammonium Bicarbonate (pH 8.0).

  • Observation: DCHA elutes later and sharper (uncharged form). However, the Boc-N-Me-D-Phe peak still shows splitting or broadening because rotamer interconversion is thermally driven, not pH driven.[1]

  • Risk: High pH (pH > 7.[1]5) can risk hydrolysis of the Boc group or racemization if the run times are long, though bicarbonate is generally milder.

Scenario C: The "Thermodynamic" Approach (Recommended)
  • Conditions: C18 Column, 50°C , Water/Acetonitrile (0.1% TFA).

  • Observation: Thermal energy overcomes the rotational barrier of the N-Methyl amide bond.[1] The split peaks coalesce into a single, sharp Gaussian peak.

  • Result: Accurate integration of the main peak. DCHA remains separated.[1][2]

Data Summary: Impact of Temperature on Peak Shape
ParameterScenario A (25°C)Scenario C (50°C)Interpretation
Main Peak Shape Split / Broad ShoulderSharp, SymmetricalHigh temp coalesces rotamers.[1]
Plate Count (N) < 2,000 (Apparent)> 12,000Efficiency restored by coalescence.[1]
Purity Calculation 85% (False Low)99.2% (True Value)Shoulder integrated as product at 50°C.
DCHA Resolution Rs > 5.0Rs > 4.0Slight loss in resolution, but acceptable.

Optimized Experimental Protocol

This protocol is validated for Chemical Purity (checking for by-products, free amino acids, and degradation).

Instrumentation & Conditions
  • System: HPLC with UV Detector (DAD preferred for peak purity check).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: High surface area, excellent end-capping prevents DCHA tailing.[1]

  • Temperature: 50°C ± 1°C (CRITICAL).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 210 nm (for DCHA visibility) and 254 nm (for aromatic Phe).[1]

    • Note: DCHA has weak absorbance.[1] Use 210 nm if you must quantify the counter-ion stoichiometry. Use 254 nm for Boc-N-Me-D-Phe purity.[1]

Mobile Phase
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

    • Why TFA? It protonates the DCHA (ensuring it elutes early and doesn't drag) and suppresses silanol interactions for the amino acid.

Gradient Program
Time (min)% Solvent BEvent
0.020Initial hold for DCHA elution
2.020DCHA typically elutes ~1.5 - 2.5 min
15.090Gradient to elute hydrophobic Boc-AA
18.090Wash column
18.120Re-equilibration
23.020End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved. The salt is generally soluble in this mixture.

Chiral Purity Analysis (Addendum)

If the goal is to determine the Enantiomeric Excess (%ee) (i.e., presence of L-isomer), the C18 method above will fail . You must use a Chiral Stationary Phase (CSP).[1][3]

  • Recommended Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).[1]

  • Mode: Normal Phase.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).[1]

  • Why: Polysaccharide columns can separate the D and L enantiomers of Boc-protected amino acids effectively.[1] The N-methyl group adds steric bulk that usually enhances chiral recognition.[1]

References

  • Tsesarskaia, M., et al. (2007).[2] "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues." Biomedical Chromatography. (Demonstrates the stability and separation of N-methyl amino acids).

  • Cichocki, A. (2024).[4] "Peak Splitting in HPLC: Causes and Solutions." Separation Science. (Foundational explanation of rotameric peak splitting and temperature effects).

  • Chromatography Forum. (2007).[1][5] "Rotamers question: Separation of amide bond rotamers by RP HPLC." (Expert discussion on N-methyl/proline rotamer coalescence at high temperatures).

  • Sethi, M. K., et al. (2020). "Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (Context on the importance of starting material purity in peptide synthesis).

Sources

A Comparative Guide to the Validation of Boc-N-Me-D-Phe.DCHA: Optical Rotation vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Modern Drug Development

In the landscape of contemporary drug discovery, the use of unnatural amino acids (UAAs) has become a cornerstone for developing novel peptide and peptidomimetic therapeutics.[1][2] These unique building blocks offer the ability to enhance molecular diversity, improve pharmacokinetic profiles, and increase target selectivity.[1] Boc-N-Me-D-Phe, an N-methylated D-phenylalanine derivative, is a prime example of a UAA that imparts crucial properties to peptide drug candidates, such as increased resistance to enzymatic degradation and conformational rigidity.

However, the synthesis of such chiral molecules invariably carries the risk of contamination with the undesired enantiomer (in this case, the L-isomer). The presence of even minute amounts of this diastereomeric impurity can have profound and often detrimental effects on the final drug product's efficacy, safety, and immunogenicity.[3][4] Therefore, robust and accurate analytical methods for the validation of the enantiomeric purity of Boc-N-Me-D-Phe.DCHA are not merely a matter of quality control but a fundamental requirement for ensuring the therapeutic viability of the final drug substance.[5][6]

This guide provides an in-depth comparison of two prevalent methods for the validation of Boc-N-Me-D-Phe.DCHA: the traditional optical rotation measurement and the more modern, high-resolution chiral High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

I. The Classical Approach: Validation by Optical Rotation

Optical rotation is a macroscopic property of chiral molecules that arises from their ability to rotate the plane of polarized light.[7][8] This technique has long been a staple in the characterization of chiral compounds and is often used as a primary method for confirming the stereochemical identity of a substance. The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[9]

Causality Behind Experimental Choices in Polarimetry

The choice of solvent and concentration for measuring optical rotation is critical. The solvent can interact with the solute, influencing its conformation and, consequently, its interaction with polarized light. Methanol is a common choice for Boc-protected amino acids due to its good solvating properties and relatively low interference. The concentration is typically kept around 1 g/100 mL (c=1) to ensure a measurable rotation without causing issues with solubility or solution opacity. The sodium D-line (589 nm) is the standard wavelength for this measurement, largely due to historical reasons and the widespread availability of sodium lamps.[9]

Established Optical Rotation Standards for Boc-N-Me-D-Phe.DCHA

A critical aspect of validation by optical rotation is the comparison of the experimentally determined value against a known standard. The following table summarizes the reported specific rotation values for Boc-N-Me-D-Phe.DCHA from reputable commercial suppliers.

Supplier Compound Name CAS Number Specific Rotation [α]D Conditions Reference
Chem-ImpexBoc-N-methyl-D-phenylalanine dicyclohexylammonium salt102185-45-5-24.5 ± 1°c=1 in Methanol[10]
Sigma-Aldrich (Novabiochem)Boc-N-Me-Phe-OH · DCHA40163-88-0-28.5 to -23.5°c=1 in Methanol, 25°C[11]

Note: Minor variations in reported values can arise from differences in the purity of the material and the specific instrumentation used.

Experimental Protocol for Optical Rotation Measurement

This protocol describes a self-validating system for the determination of the specific rotation of a batch of Boc-N-Me-D-Phe.DCHA.

1. Instrument Qualification and Calibration:

  • Ensure the polarimeter is qualified and calibrated according to the manufacturer's specifications and internal SOPs. This typically involves calibration with a certified quartz plate.
  • Verify the temperature control of the sample chamber is stable at 25°C ± 0.5°C.[7]

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the Boc-N-Me-D-Phe.DCHA test sample into a 10 mL volumetric flask.
  • Dissolve the sample in HPLC-grade methanol and dilute to the mark.
  • Ensure the solution is clear and free of any undissolved particles. If necessary, filter the solution through a 0.45 µm PTFE filter.

3. Measurement Procedure:

  • Rinse the polarimeter cell (typically 1 dm path length) with methanol and take a solvent blank reading. The instrument should be zeroed with the blank.
  • Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.
  • Place the cell in the temperature-controlled chamber and allow the reading to stabilize.
  • Record the observed optical rotation (αobs).

4. Calculation of Specific Rotation:

  • Calculate the specific rotation using the following formula, as described in the United States Pharmacopeia (USP) General Chapter <781>:[7][12]

5. Acceptance Criteria:

  • The calculated specific rotation should fall within the range specified by the established standards (e.g., -23.5° to -28.5°).

II. The Modern Approach: Validation by Chiral HPLC

While optical rotation provides a bulk assessment of chirality, it is often insufficient for accurately quantifying low levels of enantiomeric impurities.[13] Chiral High-Performance Liquid Chromatography (HPLC) offers a significant advancement, providing direct separation of enantiomers and allowing for their precise quantification.[8] This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[11]

Causality Behind Experimental Choices in Chiral HPLC

The selection of the CSP is the most critical factor in developing a successful chiral separation. For N-protected amino acids like Boc-N-Me-D-Phe, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[5][14] These phases offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary to differentiate between the subtle structural differences of enantiomers. The mobile phase composition is then optimized to achieve the best balance of retention, resolution, and peak shape. A polar organic mobile phase, such as a mixture of a non-polar solvent like hexane or heptane with an alcohol like isopropanol or ethanol, is commonly used with polysaccharide-based CSPs. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape and selectivity.

Diagram of the Chiral HPLC Validation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis cluster_result Result Sample Boc-N-Me-D-Phe.DCHA Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC System (Chiral Stationary Phase) Filter->HPLC Separation Enantiomeric Separation HPLC->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (D- and L-isomers) Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%) Integration->Calculation Report Report Result vs. Specification (e.g., ≥99.5% D-isomer) Calculation->Report

Caption: Workflow for Chiral HPLC Validation.

Experimental Protocol for Chiral HPLC

This protocol outlines a robust method for the determination of the enantiomeric purity of Boc-N-Me-D-Phe.DCHA.

1. HPLC System and Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar phase known to be effective for N-protected amino acids.[5]
  • Dimensions: 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase: A mixture of Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The exact ratio may require optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Racemic Standard: Prepare a solution of racemic Boc-N/L-Me-Phe.DCHA in the mobile phase at a concentration of approximately 0.5 mg/mL. This is used for system suitability and to confirm the retention times of both enantiomers.
  • Test Sample: Prepare a solution of the Boc-N-Me-D-Phe.DCHA test sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

3. System Suitability:

  • Inject the racemic standard solution.
  • The resolution between the D- and L-enantiomer peaks should be ≥ 2.0.
  • The tailing factor for the major peak (D-enantiomer) should be ≤ 1.5.

4. Analysis Procedure:

  • Inject the test sample solution.
  • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the racemic standard injection.

5. Calculation of Enantiomeric Purity:

  • Calculate the percentage of the D-enantiomer using the following formula:

6. Acceptance Criteria:

  • The enantiomeric purity of the D-isomer should be ≥ 99.5% or as per the defined specification for the material.

III. Comparative Analysis: Optical Rotation vs. Chiral HPLC

The choice between optical rotation and chiral HPLC for the validation of Boc-N-Me-D-Phe.DCHA depends on the specific requirements of the analysis. The following table provides a direct comparison of the two techniques.

Parameter Optical Rotation (Polarimetry) Chiral HPLC
Principle Measures the bulk rotation of plane-polarized light by a chiral sample.[7]Physically separates enantiomers based on differential interactions with a chiral stationary phase.[8]
Specificity Confirms the presence of a net optical activity but is not specific for the enantiomeric composition.Highly specific; directly separates and allows for the individual quantification of each enantiomer.[5]
Sensitivity & Quantitation Low sensitivity to minor enantiomeric impurities. Generally not suitable for accurate quantification of enantiomeric excess below ~95%.[13]High sensitivity; capable of accurately quantifying enantiomeric impurities down to 0.1% or lower.[15]
Information Provided Provides a single value (specific rotation) that is compared to a standard. Confirms the correct enantiomer is in excess.Provides a chromatogram showing the separation of both enantiomers, allowing for the calculation of enantiomeric purity and detection of other impurities.
Throughput Relatively low throughput due to manual sample preparation and measurement.Higher throughput, especially with the use of an autosampler.
Method Development Minimal method development required; primarily involves selecting a suitable solvent and concentration.Requires significant method development, including screening of chiral columns and optimization of the mobile phase.[6]
Instrumentation Cost Generally lower instrumentation cost.Higher initial investment for the HPLC system and chiral columns.
Regulatory Standing A well-established, compendial method (e.g., USP <781>).[7]Increasingly becoming the standard for enantiomeric purity determination due to its superior accuracy and sensitivity.[16]
Logical Relationship Diagram

G Validation Validation of Boc-N-Me-D-Phe.DCHA OpticalRotation Optical Rotation Validation->OpticalRotation Classical Method ChiralHPLC Chiral HPLC Validation->ChiralHPLC Modern Method OR_Adv1 Rapid Identity Check OpticalRotation->OR_Adv1 OR_Disadv1 Low Sensitivity OpticalRotation->OR_Disadv1 OR_Disadv2 Not Quantitative for High Purity OpticalRotation->OR_Disadv2 HPLC_Adv1 High Specificity ChiralHPLC->HPLC_Adv1 HPLC_Adv2 Accurate Quantitation ChiralHPLC->HPLC_Adv2 HPLC_Adv3 High Sensitivity ChiralHPLC->HPLC_Adv3 HPLC_Disadv1 Complex Method Development ChiralHPLC->HPLC_Disadv1

Caption: Comparison of Validation Methods.

IV. Conclusion and Recommendations

Both optical rotation and chiral HPLC have their place in the analytical workflow for the validation of Boc-N-Me-D-Phe.DCHA.

  • Optical Rotation serves as an excellent, rapid, and cost-effective method for the initial identification and confirmation of the bulk stereochemistry of the material. It is a valuable tool for incoming raw material inspection and for providing a quick check of the chiral integrity.

  • Chiral HPLC is the superior method for the accurate determination of enantiomeric purity. Its high sensitivity and specificity make it indispensable for the final release testing of the drug substance intermediate, where even trace levels of the undesired enantiomer must be controlled. For regulatory submissions and in-depth quality control, chiral HPLC is the authoritative and expected method.

In a comprehensive quality control strategy, these two techniques are best used in a complementary fashion. Optical rotation can be employed for routine identity checks, while a validated chiral HPLC method should be in place for the definitive quantification of enantiomeric purity, ensuring the highest standards of quality and safety for the development of novel peptide therapeutics.

V. References

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(45), 26955–26966. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved February 5, 2026, from [Link]

  • Gecse, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(21), 5183. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. Retrieved February 5, 2026, from [Link]

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2–30. [Link]

  • Euerby, M. R., et al. (2000). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Chirality, 12(1), 39-46. [Link]

  • Rudolph Research Analytical. (2022). 781 OPTICAL ROTATION. Retrieved February 5, 2026, from [Link]

  • Li, Z., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <781> OPTICAL ROTATION. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2013). What is the significance of enantiomeric purity for amino acids?. Retrieved February 5, 2026, from [Link]

  • Hroboňová, K., & Lomenová, A. (2018). [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types]. Ceska a Slovenska Farmacie, 67(3), 115–121. [Link]

  • Eite, M. T., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 388(8), 1747–1755. [Link]

  • Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved February 5, 2026, from [Link]

  • Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • BioPharmaSpec. (2023). Managing Product-Related Impurities in Synthetic Peptides. Retrieved February 5, 2026, from [Link]

  • Zhang, T., et al. (2015). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 113, 125–134. [Link]

  • Deeg, C. A., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(22), 5434. [Link]

  • U.S. Pharmacopeial Convention. (2011). <781> OPTICAL ROTATION. Retrieved February 5, 2026, from [Link]

  • Lomenová, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314–3323. [Link]

  • Gecse, Z., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(10), 2463. [Link]

  • Wilson, J. D., & Jones, A. C. (2019). Absolute optical chiral analysis using cavity-enhanced polarimetry. Chirality, 31(6), 461–470. [Link]

  • ECA Academy. (2021). Revision of USP <781> Optical Rotation. Retrieved February 5, 2026, from [Link]

  • Ma, J. (2003). Unnatural amino acids in drug discovery. Drug Discovery Today, 8(19), 897–905. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-N-Me-D-Phe.DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. A critical, yet often overlooked, aspect is their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-α-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-N-Me-D-Phe.DCHA), a key building block in peptide synthesis. By adhering to these protocols, researchers, scientists, and drug development professionals can ensure a safe laboratory environment while maintaining regulatory compliance.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. Boc-N-Me-D-Phe.DCHA is a white to off-white powder.[1] Safety Data Sheets (SDS) for this compound, with CAS number 102185-45-5, indicate that it is generally considered to have a low hazard profile.[2][3] Specifically, one supplier notes "No known hazards" concerning physical, chemical, or human health.[2] Another source states the substance is "considered to be non-hazardous for transport".[3]

However, the absence of a high hazard classification does not equate to the absence of risk. Standard laboratory chemical handling precautions should always be observed. Potential health effects, though minimal, may include irritation to the respiratory tract if inhaled, skin irritation upon absorption, and eye irritation.[2] A crucial consideration is its behavior under thermal decomposition, where it can release hazardous products such as oxides of carbon (CO, CO₂) and nitrogen (NOx).[2]

PropertyDescriptionSource
Chemical Name N-α-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine dicyclohexylammonium salt[2]
Synonyms Boc-D-MePhe-OH DCHA[2]
CAS Number 102185-45-5[2]
Appearance White to off-white powder[1]
Primary Hazards Generally considered low hazard. May cause mild irritation.[2][3]
Incompatibilities Strong oxidizing agents, Strong acids
Decomposition Emits oxides of carbon and nitrogen upon combustion.[2]

Core Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of Boc-N-Me-D-Phe.DCHA is to manage it as a non-hazardous solid chemical waste, in accordance with local, state, and federal regulations. The causality behind this is that while the compound itself is not highly toxic, its accumulation in the environment is undesirable, and its combustion products can be hazardous.

Step 1: Waste Identification and Segregation

  • Rationale: Proper segregation is the cornerstone of safe and efficient chemical waste management. It prevents inadvertent and potentially dangerous reactions between incompatible chemicals and streamlines the disposal process for waste management professionals.

  • Procedure:

    • Designate a specific waste container for "Non-Hazardous Solid Chemical Waste."

    • Ensure that only Boc-N-Me-D-Phe.DCHA and other compatible, non-hazardous solid reagents are placed in this container.

    • Crucially, do not mix Boc-N-Me-D-Phe.DCHA with strong acids or oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.

Step 2: Container Selection and Labeling

  • Rationale: The choice of container is vital for the safe containment of chemical waste. Proper labeling provides essential information to all laboratory personnel and waste handlers, ensuring transparency and safety.

  • Procedure:

    • Select a container made of a material that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be in good condition, with no cracks or leaks.

    • Label the container clearly and accurately with the following information:

      • "Non-Hazardous Solid Chemical Waste"

      • The full chemical name: "N-α-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine dicyclohexylammonium salt"

      • The CAS number: "102185-45-5"

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory supervisor.

Step 3: Waste Accumulation and Storage

  • Rationale: Safe storage of chemical waste within the laboratory minimizes the risk of spills and exposure.

  • Procedure:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

    • The storage area should be cool and dry.[1]

Step 4: Disposal of Contaminated Materials

  • Rationale: Any materials that come into contact with Boc-N-Me-D-Phe.DCHA are considered contaminated and must be disposed of with the same level of care as the chemical itself.

  • Procedure:

    • Personal Protective Equipment (PPE) such as gloves and disposable lab coats that are contaminated with the compound should be placed in the designated solid waste container.

    • Weighing paper, spatulas, and other disposable equipment should also be disposed of in the same manner.

    • For spills, sweep up the solid material and place it in the waste container.

Step 5: Arranging for Final Disposal

  • Rationale: The final disposal of chemical waste must be handled by a licensed and reputable waste management contractor.

  • Procedure:

    • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a pickup.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of Boc-N-Me-D-Phe.DCHA, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for Boc-N-Me-D-Phe.DCHA Start Start: Unused or waste Boc-N-Me-D-Phe.DCHA Identify Identify as Non-Hazardous Solid Chemical Waste Start->Identify Segregate Segregate from incompatible materials (acids, oxidizers) Identify->Segregate Container Select appropriate, labeled waste container (HDPE or glass) Segregate->Container Accumulate Accumulate in a designated satellite area Container->Accumulate Contaminated Dispose of contaminated PPE and materials in the same container Accumulate->Contaminated Full Container Full? Contaminated->Full Full->Accumulate No EHS Contact Environmental Health & Safety (EHS) for pickup Full->EHS Yes End End: Compliant Disposal EHS->End EmergencyResponse Emergency Response for Boc-N-Me-D-Phe.DCHA Event Spill or Exposure Event Assess Assess the situation: Spill or Personal Exposure? Event->Assess Spill Small Spill Assess->Spill Spill Exposure Personal Exposure Assess->Exposure Exposure PPE Don appropriate PPE Spill->PPE Skin Skin Contact: Wash with soap and water Exposure->Skin Eyes Eye Contact: Flush with water for 15 min Exposure->Eyes Inhale Inhalation: Move to fresh air Exposure->Inhale Ingest Ingestion: Rinse mouth, drink water Exposure->Ingest Sweep Sweep up solid material PPE->Sweep Dispose Place in waste container Sweep->Dispose Clean Clean spill area Dispose->Clean End End: Area Safe Clean->End Medical Seek medical attention if symptoms persist Skin->Medical Eyes->Medical Inhale->Medical Ingest->Medical Medical->End

Caption: Emergency response workflow for spills or exposure to Boc-N-Me-D-Phe.DCHA.

By implementing these comprehensive disposal procedures, laboratories can ensure the safe handling of Boc-N-Me-D-Phe.DCHA from acquisition to final disposal, fostering a culture of safety and environmental responsibility.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-Phe(4-NH2)-OH. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-D-MePhe-OH DCHA. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 102185-45-5,BOC-D-MEPHE-OH DCHA. Retrieved from [Link]

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Personal protective equipment for handling Boc-N-Me-D-Phe.DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary: Boc-N-Me-D-Phe.DCHA

Immediate Action Card:

  • CAS: 102185-45-5[1][2][3]

  • Signal Word: WARNING

  • Primary Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant), H302 (Harmful if Swallowed).

  • Critical Risk: Inhalation of fine particulates during weighing and potential release of dicyclohexylamine (DCHA) upon hydrolysis or acidic contact.

  • Emergency Response:

    • Skin Contact: Wash with soap and water for 15 min.

    • Eye Contact: Rinse cautiously with water for 15 min; remove contact lenses.

    • Spill: Dampen with inert absorbent to suppress dust; do not dry sweep.

Technical Profile & Hazard Analysis

The "Why" Behind the Salt: As a Senior Application Scientist, it is crucial to understand that Boc-N-Me-D-Phe is often supplied as a dicyclohexylamine (DCHA) salt to enhance stability and crystallinity. Free N-methylated amino acids are frequently oils or amorphous solids that are difficult to purify and handle. The DCHA salt form creates a stable, crystalline lattice that resists degradation.

The Hidden Hazard: While the salt stabilizes the amino acid, the counterion—dicyclohexylamine —introduces specific toxicity risks. DCHA is a secondary amine that is corrosive and toxic in its free form. Although the salt form mitigates corrosivity, dissociation in solution or contact with strong acids liberates free DCHA. Therefore, your PPE strategy must account for both particulate hazards (solid salt) and amine vapor/contact hazards (during solubilization) .

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific scale and phase of your experiment.

Operation Phase Scale Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing / Aliquoting < 1gFume Hood (Sash <18")Nitrile (Double gloved, 0.11mm min)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing / Aliquoting > 1gFume Hood + N95 (if drafty)Nitrile (Double) + Extended CuffChemical Splash GogglesLab Coat + Tyvek Sleeves
Solubilization / Extraction AllFume Hood (Mandatory)Nitrile (Double) or Butyl Rubber (if DCM used)Chemical Splash GogglesLab Coat + Chemical Apron
Spill Cleanup MinorN95 or P100 RespiratorNitrile (Double)Chemical Splash GogglesTyvek Suit

Scientist's Note on Glove Selection: When converting the salt to the free acid (see Section 3), you will likely use Dichloromethane (DCM) .[4][5] Standard nitrile gloves degrade rapidly in DCM (breakthrough < 5 mins). If handling the solubilized form in DCM, double-gloving is insufficient for prolonged contact ; use Silver Shield® or change outer nitrile gloves immediately upon splash contact.

Operational Protocol: Safe Handling & Salt Removal

The "Self-Validating" Workflow: In peptide synthesis, the DCHA salt must usually be removed prior to coupling to prevent steric hindrance and side reactions. This protocol includes checkpoints to ensure safety and chemical purity.

Step-by-Step: Liberation of the Free Acid
  • Preparation:

    • Calculate stoichiometry. You will need 1.0 eq of Boc-N-Me-D-Phe.DCHA.

    • Prepare 0.5 M KHSO₄ (aq) or 10% H₃PO₄ . Avoid HCl, as it can prematurely cleave the Boc group.

    • Checkpoint: Verify Fume Hood airflow is >100 fpm.

  • Dissolution (The Hazard Peak):

    • Dissolve the salt in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Safety Note: This is where DCHA may dissociate. Keep the vessel closed when not adding reagents.

  • Extraction (The Separation):

    • Transfer organic solution to a separatory funnel.

    • Wash 3 times with the acidic solution (KHSO₄ or H₃PO₄).

    • Mechanism:[6][7][8][9] The acid protonates the DCHA amine (forming DCHA·H⁺ salt), which becomes water-soluble and migrates to the aqueous layer. The hydrophobic Boc-amino acid remains in the organic layer.

  • Validation (The Trust Step):

    • Wash the organic layer once with brine.

    • Dry over anhydrous Na₂SO₄.

    • Self-Validating Check: Spot the organic layer on a TLC plate against the starting material. The DCHA spot (low Rf, stains with ninhydrin) should be absent.

  • Isolation:

    • Filter and evaporate the solvent.[10][4][5] The resulting oil/foam is the reactive Boc-N-Me-D-Phe-OH free acid, ready for immediate coupling.

Visualization: Safety & Logic Flow

Diagram 1: Salt Removal & Safety Logic

This diagram visualizes the critical decision points and safety barriers during the conversion process.

G Start Start: Boc-N-Me-D-Phe.DCHA Weighing Weighing Station (Control: Fume Hood) Start->Weighing Dust Hazard Dissolution Dissolve in EtOAc/DCM Weighing->Dissolution AcidWash Acid Wash (KHSO4) (Protonates DCHA) Dissolution->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Layer (Contains DCHA+) PhaseSep->Aqueous Waste Organic Organic Layer (Boc-AA-OH) PhaseSep->Organic TLC_Check TLC Validation (DCHA Absent?) Organic->TLC_Check Recycle Repeat Acid Wash TLC_Check->Recycle No (DCHA present) Proceed Evaporate & Couple TLC_Check->Proceed Yes (Pure)

Caption: Workflow for the safe removal of toxic DCHA counterion, including critical validation checkpoints (TLC) to ensure purity and safety.

Disposal & Decontamination

Waste Classification:

  • Solid Waste: Excess solid salt must be disposed of as Hazardous Organic Solid . Do not dispose of in trash.

  • Aqueous Waste (From Extraction): The acidic aqueous layer contains Dicyclohexylammonium salts . This must be collected in a dedicated "Aqueous Waste - Toxic/Amine" container, not down the drain. DCHA is toxic to aquatic life.

  • Contaminated PPE: Gloves and wipes contaminated with the powder should be treated as solid hazardous waste.

Decontamination:

  • Benchtop: Wipe with a detergent solution followed by water. DCHA salts are generally soluble in organic solvents or warm soapy water.

  • Glassware: Rinse with Acetone or Ethanol before standard washing.

References

  • Sigma-Aldrich. (n.d.). Product Specification: Boc-N-Me-Phe-OH. Retrieved from

  • Bachem. (2021). Technical Bulletin: Conversion of a DCHA salt to the free acid. Retrieved from

  • ChemicalBook. (2024). Boc-N-Me-D-Phe.DCHA MSDS & Properties (CAS 102185-45-5). Retrieved from

  • Peptide.com. (n.d.). Safety Data Sheet: Boc-Amino Acid DCHA Salts. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dicyclohexylamine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.